molecular formula C27H29NO6 B1192534 CMLD013075

CMLD013075

Cat. No. B1192534
M. Wt: 463.53
InChI Key: JHWNGXOWPODSRD-RWJFXJSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMLD013075 is a HSP90 inhibitor. This compound has >25-fold binding selectivity for the C. albicans Hsp90 NBD compared to the human ortholog, limits fungal proliferation in whole cell assays, and is less toxic to human cells compared to the nonselective compound radicicol.

Scientific Research Applications

  • Performance Analysis of the Censored Mean-Level Detector : This paper discusses the censored mean-level detector (CMLD), focusing on its robust detection performance in a multiple-target environment. The study derives exact expressions for the probability of detection of the CMLD in a multiple-target environment when a fixed number of Swerling II targets are present (Ritcey, 1986).

  • Composite Multilobe Descriptors for Cross-Spectral Recognition of Full and Partial Face : This research presents the original form and two variants of a local operator named composite multilobe descriptor (CMLD) for facial feature extraction with the purpose of cross-spectral matching of near-IR, short-wave IR, mid-wave IR, and long-wave IR to a gallery of visible light images (Cao, Schmid, & Bourlai, 2016).

  • The Molecular Biology of Chronic Myeloid Leukemia : This paper discusses chronic myeloid leukemia (CML), a well-studied human malignancy. While this paper does not directly relate to CMLD013075, it offers insights into the broader context of chronic myeloid leukemia research (Deininger, Goldman, & Melo, 2000).

properties

Molecular Formula

C27H29NO6

Molecular Weight

463.53

IUPAC Name

(1aR,2Z,4E,14R,15aR)-9,11-dihydroxy-6-((4-methoxyphenethyl)imino)-14-methyl-1a,6,7,14,15,15a-hexahydro-12H-benzo[c]oxireno[2,3-k][1]oxacyclotetradecin-12-one

InChI

InChI=1S/C27H29NO6/c1-17-13-25-24(34-25)6-4-3-5-20(28-12-11-18-7-9-22(32-2)10-8-18)14-19-15-21(29)16-23(30)26(19)27(31)33-17/h3-10,15-17,24-25,29-30H,11-14H2,1-2H3/b5-3+,6-4-,28-20+/t17-,24-,25-/m1/s1

InChI Key

JHWNGXOWPODSRD-RWJFXJSRSA-N

SMILES

O=C(O[C@H](C)C[C@@H](O1)[C@H]1/C=C\C=C\2)C3=C(O)C=C(O)C=C3CC2=N/CCC4=CC=C(OC)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CMLD013075;  CMLD-013075;  CMLD 013075; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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